![molecular formula C25H17N3O3S B2806810 2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 477545-71-4](/img/structure/B2806810.png)
2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound that includes a five-membered ring fused to a benzene ring . The isoindole group in this compound is substituted with two oxygen atoms, forming a 1,3-dioxoisoindol-2-yl group . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The thiazole is substituted with a phenyl group, and the phenyl group is further substituted with another phenyl group, forming a 4-phenylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (isoindole and phenyl groups) would likely contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The carbonyl groups in the 1,3-dioxoisoindol-2-yl group might be reactive towards nucleophiles, and the aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its lipophilicity, and the carbonyl groups could form hydrogen bonds, influencing its solubility .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
A series of novel derivatives synthesized through microwave-assisted cyclocondensation showed promising anti-inflammatory activity in both in vitro and in vivo models. These compounds, evaluated using protein denaturation and rat paw edema models, demonstrated significant anti-inflammatory effects, highlighting their potential as therapeutic agents against inflammatory diseases (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Properties
In the realm of neurological disorders, certain derivatives have been synthesized and assessed for their anticonvulsant activities using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The studies revealed significant efficacy against convulsions, indicating their potential utility in managing seizure disorders (Nath et al., 2021).
Antimicrobial and Antitumor Activity
The antimicrobial evaluation of these compounds against various bacterial and fungal strains showed that they possess considerable activity, suggesting their use in combating infections. Additionally, some derivatives have demonstrated potent antitumor activity against human tumor cell lines, offering a new avenue for cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
Exploration into the antioxidant capabilities of certain derivatives highlighted their potential in mitigating oxidative stress, an underlying factor in numerous chronic diseases. These findings underscore the therapeutic versatility of the compound and its derivatives, extending their application beyond their initial scope (Koppireddi et al., 2013).
Mecanismo De Acción
Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, its mechanism could depend on a variety of factors, including its structure, the cells or organisms it interacts with, and the specific conditions under which it’s used .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c29-22(14-28-23(30)19-8-4-5-9-20(19)24(28)31)27-25-26-21(15-32-25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15H,14H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJFGARWWTZFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2806728.png)
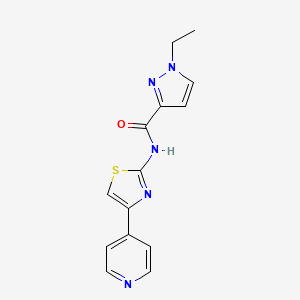
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)


![N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2806736.png)
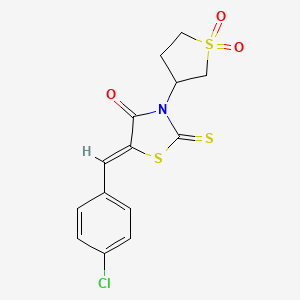
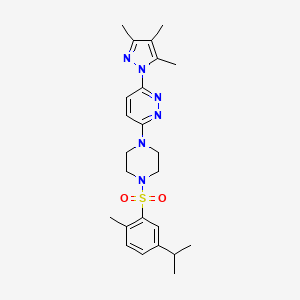
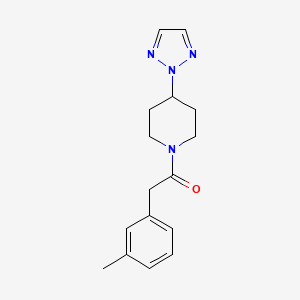
![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)
![Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2806745.png)
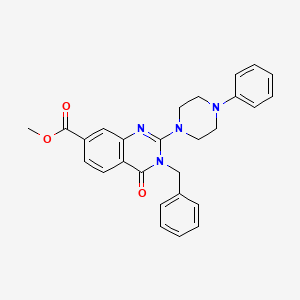
![4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2806747.png)
